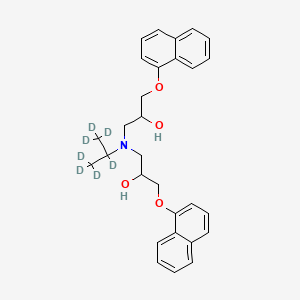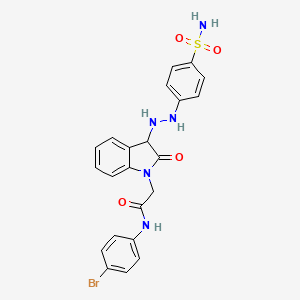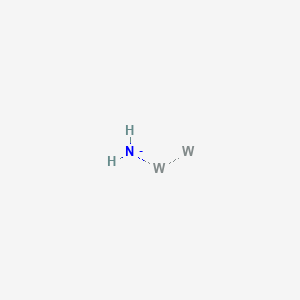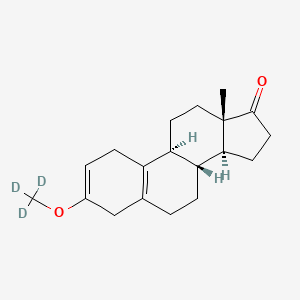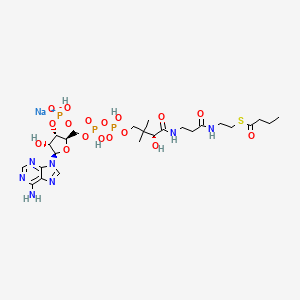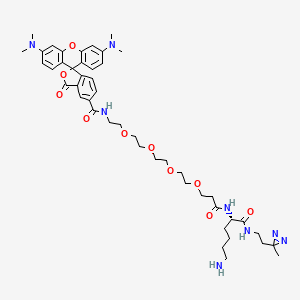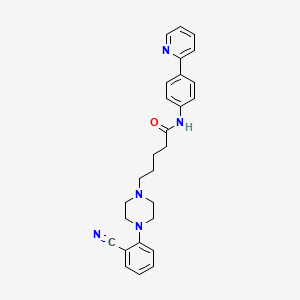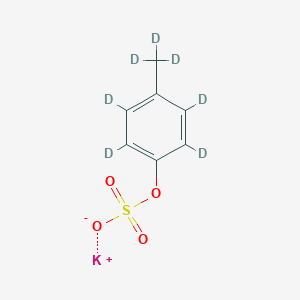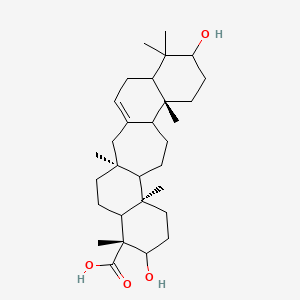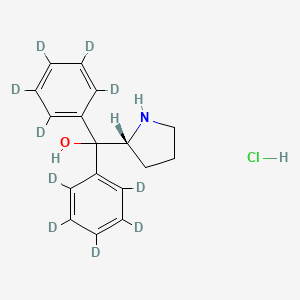
Hbv-IN-13
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hbv-IN-13 is a chemical compound that has garnered significant interest in the field of antiviral research, particularly for its potential in treating hepatitis B virus (HBV) infections. Hepatitis B virus is a major global health concern, affecting millions of people worldwide and leading to severe liver diseases such as cirrhosis and hepatocellular carcinoma. This compound is designed to inhibit the replication of hepatitis B virus, thereby reducing the viral load in infected individuals and mitigating the progression of the disease.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-13 involves multiple steps, starting from readily available starting materials. The process typically includes the formation of key intermediates through a series of chemical reactions such as nucleophilic substitution, oxidation, and cyclization. The reaction conditions often require specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency in product quality. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate and purify this compound from reaction mixtures.
化学反応の分析
Types of Reactions
Hbv-IN-13 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain moieties to achieve the desired chemical structure.
Substitution: Replacement of functional groups with other substituents to enhance activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and pH levels.
Major Products
The major products formed from the reactions involving this compound are typically intermediates that are further processed to yield the final compound. These intermediates are characterized and purified to ensure they meet the required specifications for subsequent steps in the synthesis.
科学的研究の応用
Hbv-IN-13 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its antiviral properties and its ability to inhibit the replication of hepatitis B virus in cell culture and animal models.
Medicine: Explored as a potential therapeutic agent for treating hepatitis B virus infections, with ongoing clinical trials to evaluate its efficacy and safety.
Industry: Utilized in the development of antiviral drugs and as a reference compound in quality control and analytical testing.
作用機序
The mechanism of action of Hbv-IN-13 involves its interaction with specific molecular targets within the hepatitis B virus replication cycle. This compound inhibits the activity of viral polymerase, an enzyme crucial for the replication of viral DNA. By binding to the active site of the polymerase, this compound prevents the synthesis of new viral DNA, thereby reducing the viral load in infected cells. This inhibition disrupts the viral life cycle and limits the spread of the virus within the host.
類似化合物との比較
Hbv-IN-13 is compared with other similar compounds based on its unique properties and efficacy:
Entecavir: Another antiviral agent used to treat hepatitis B virus infections. While both compounds inhibit viral polymerase, this compound has shown higher potency in preclinical studies.
Tenofovir: A nucleotide analog that inhibits hepatitis B virus replication. This compound offers a different mechanism of action, providing an alternative treatment option for patients resistant to tenofovir.
Lamivudine: An antiviral drug that targets hepatitis B virus polymerase. This compound has demonstrated a lower likelihood of developing resistance compared to lamivudine.
Similar Compounds
- Entecavir
- Tenofovir
- Lamivudine
This compound stands out due to its unique chemical structure and mechanism of action, making it a promising candidate for further research and development in the treatment of hepatitis B virus infections.
特性
分子式 |
C22H25NO7 |
|---|---|
分子量 |
415.4 g/mol |
IUPAC名 |
(7S)-4-(3-methoxypropoxy)-11-oxo-7-propan-2-yl-6,7-dihydro-[1,3]benzodioxolo[7,6-a]quinolizine-10-carboxylic acid |
InChI |
InChI=1S/C22H25NO7/c1-12(2)15-7-13-8-18(28-6-4-5-27-3)20-21(30-11-29-20)19(13)16-9-17(24)14(22(25)26)10-23(15)16/h8-10,12,15H,4-7,11H2,1-3H3,(H,25,26)/t15-/m0/s1 |
InChIキー |
MGBFTHMYPGXZHP-HNNXBMFYSA-N |
異性体SMILES |
CC(C)[C@@H]1CC2=CC(=C3C(=C2C4=CC(=O)C(=CN14)C(=O)O)OCO3)OCCCOC |
正規SMILES |
CC(C)C1CC2=CC(=C3C(=C2C4=CC(=O)C(=CN14)C(=O)O)OCO3)OCCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


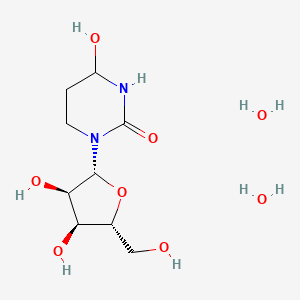
![[(10R,11S,12R,13R,15R)-3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[[(10S,11S,12R,13S,15R)-3,4,5,12,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B12424492.png)
